2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the isoindole core
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dichlorophenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences the dopaminergic pathways . These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis has been used to predict some of these properties . The compound’s bioavailability, which is influenced by its ADME properties, is a critical factor in its pharmacological activity .
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system .
Action Environment
The action, efficacy, and stability of 2-(3,4-dichlorophenyl)isoindole-1,3-dione can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives, a class of compounds to which 2-(3,4-dichlorophenyl)isoindole-1,3-dione belongs, have been found to interact with various enzymes and proteins
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor D2, influencing its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: A similar compound used as a catalyst in Mitsunobu reactions.
2,4-Dichlorophenoxyacetic acid: An herbicide with a dichlorophenyl group, used in agriculture.
Uniqueness
2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWYWRYUHZILMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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